molecular formula C17H15NO3 B8603013 Methyl 3-methoxy-1-phenyl-1H-indole-2-carboxylate CAS No. 85793-70-0

Methyl 3-methoxy-1-phenyl-1H-indole-2-carboxylate

Cat. No.: B8603013
CAS No.: 85793-70-0
M. Wt: 281.30 g/mol
InChI Key: QUNONUINNDDPOX-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-1-phenyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

85793-70-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 3-methoxy-1-phenylindole-2-carboxylate

InChI

InChI=1S/C17H15NO3/c1-20-16-13-10-6-7-11-14(13)18(15(16)17(19)21-2)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

QUNONUINNDDPOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3.9 g (0.081 mole) of 50% sodium hydride/mineral oil in 85 ml of N,N-dimethylformamide under a nitrogen atmosphere was cooled in ice and treated portionwise over 90 minutes with 17.1 g (0.064 mole) of 3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester [P. Friedlander and K. Kunz, Chem. Ber., 55, 1597 (1922)]. The mixture was stirred in ice an additional one hour, 7.9 ml (10.5 g; 0.083 mole) of dimethyl sulfate was added dropwise over 15 minutes, the ice bath was removed, and stirring was continued for a total of 65 hours. The reaction mixture was added to 600 g of ice/water, acidified with 4.0N hydrochloric acid, and extracted with dichloromethane (4×250 ml). The combined organic layers were washed with water (3×500 ml), dried (anhydrous sodium sulfate), and evaporated to yield a crude residue of 3-methoxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester, plus a small amount of N,N-dimethylformamide.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two

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